molecular formula C12H11NO B1627066 1-Benzyl-1H-pyrrole-3-carbaldehyde CAS No. 30186-48-2

1-Benzyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1627066
CAS No.: 30186-48-2
M. Wt: 185.22 g/mol
InChI Key: VVUVCKSHUSFLOE-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by a benzyl group attached to the nitrogen atom and an aldehyde group at the third position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrole with an appropriate oxidizing agent to introduce the aldehyde group at the third position. For instance, the Vilsmeier-Haack reaction, which uses DMF and POCl3, is a widely used method for formylation of pyrroles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the second and fifth positions, due to the electron-donating nature of the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: 1-Benzyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-Benzyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

1-Benzyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of biological pathways and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: Similar structure with an indole ring instead of a pyrrole ring.

    1-Benzyl-1H-indole-3-carbaldehyde: Similar structure with an indole ring and a benzyl group.

    1H-Pyrrole-2-carbaldehyde: Similar structure with the aldehyde group at the second position.

Properties

IUPAC Name

1-benzylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUVCKSHUSFLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576739
Record name 1-Benzyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30186-48-2
Record name 1-Benzyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzylamine (540 mg, 5.00 mmol) and acetic acid (10 mL) were added to 2,5-dimethoxy-tetrahydrofuran-3-carbaldehyde (1 g, 6.25 mmol), and the solution was stirred for 20 minutes at 90° C. Water and ethyl acetate were added to the reaction solution, which was then partitioned, the organic layer was washed with an aqueous solution 2N sodium hydroxide once and with water twice, filtered with a glass filter lined with silica gel, the filtrate was evaporated in vacuo, and title compound (800 mg, 4.3 mmol, 68.8%) was obtained as a brown oil.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
68.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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